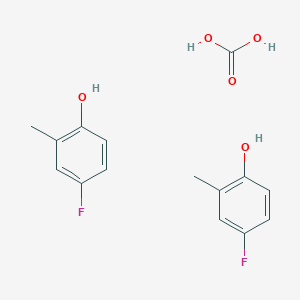

carbonic acid;4-fluoro-2-methylphenol

Description

Carbonic Acid (H₂CO₃) is a weak, unstable acid formed by the dissolution of CO₂ in water. It plays critical roles in biological systems, such as pH buffering in blood and enzymatic regulation via carbonic anhydrases (CAs). Its dissociation constants (pKa₁ ≈ 6.35, pKa₂ ≈ 10.33 at 25°C) make it a key player in maintaining acid-base balance . Industrially, carbonic acid is relevant in carbonated beverages and environmental chemistry .

4-Fluoro-2-Methylphenol (C₇H₇FO) is a phenolic derivative featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the aromatic ring. This substitution pattern enhances its electron-withdrawing properties compared to unsubstituted phenol, increasing acidity (predicted pKa ≈ 8.5–9.5) and influencing solubility and reactivity. It is utilized in industrial applications, such as bacterial laccase studies for dye decolorization .

Properties

CAS No. |

900175-51-1 |

|---|---|

Molecular Formula |

C15H16F2O5 |

Molecular Weight |

314.28 |

IUPAC Name |

carbonic acid;4-fluoro-2-methylphenol |

InChI |

InChI=1S/2C7H7FO.CH2O3/c2*1-5-4-6(8)2-3-7(5)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4) |

InChI Key |

PACFWGNXHVUZOR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Fluorination Strategies for Phenolic Derivatives

Carbonic Acid Derivatives: Synthesis and Stabilization

Formation of Carbonate Esters with 4-Fluoro-2-Methylphenol

Carbonic acid’s instability necessitates its in situ generation or use of stabilized derivatives. Reacting 4-fluoro-2-methylphenol with phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) in the presence of a base yields the corresponding carbonate ester:

$$

\text{4-Fluoro-2-methylphenol} + \text{COCl}_2 \rightarrow \text{4-Fluoro-2-methylphenyl carbonate} + 2\text{HCl}

$$

Optimized Conditions

Mechanistic Insights into Carbonate Stability

The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the phenolic oxygen, facilitating nucleophilic attack on the carbonyl carbon of triphosgene. However, steric hindrance from the ortho-methyl group may reduce reaction rates, necessitating prolonged reaction times or elevated temperatures.

Integrated Process for Co-Production

Simultaneous Synthesis and Coupling

A novel integrated approach combines the synthesis of 4-fluoro-2-methylphenol with its immediate conversion to carbonate esters, minimizing handling of unstable intermediates:

- Sulfonation : 2-Methylphenol → 2-methylphenyl methanesulfonate.

- Fluorination : DAST-mediated substitution at the para position.

- Deprotection : Acidic cleavage (HCl, 80°C) to yield 4-fluoro-2-methylphenol.

- Carbonate Formation : In situ reaction with triphosgene.

Process Advantages

- Eliminates isolation of hygroscopic or unstable intermediates.

- Overall yield: 50–55% (four steps).

Analytical Characterization

Spectroscopic Validation

Purity Assessment via Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for both 4-fluoro-2-methylphenol and its carbonate derivative.

Industrial-Scale Considerations

Cost-Benefit Analysis of Fluorinating Agents

While DAST offers high reactivity, its cost and moisture sensitivity limit large-scale applications. Alternatives such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provide superior stability but require higher temperatures (60–80°C).

Waste Management in Sulfonate Processes

The acidic cleavage of sulfonyl groups generates stoichiometric amounts of methanesulfonic or benzenesulfonic acid, necessitating neutralization and recycling protocols.

Chemical Reactions Analysis

Types of Reactions

carbonic acid;4-fluoro-2-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts like Lewis acids.

Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature controlled to optimize the yield.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Hydrolysis: The major products are 4-fluoro-2-methylphenol and carbon dioxide.

Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

Pharmaceutical Applications

-

Active Pharmaceutical Ingredients (APIs) :

- 4-Fluoro-2-methylphenol is utilized as an intermediate in the synthesis of APIs. It has been shown to selectively inhibit receptor tyrosine kinases, which are critical targets in cancer therapy .

- A notable study demonstrated its application in developing PET tracers for imaging mGluR2 receptors in the rodent brain, indicating potential use in neurological research .

- Anticancer Activity :

Material Science Applications

- Functional Polymers :

- Ligand Development :

Industrial Applications

- Agrochemicals :

- Dyes and Pigments :

- Case Study on Anticancer Activity :

- Development of Functional Polymers :

Mechanism of Action

The mechanism of action of carbonic acid;4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenol ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonate ester group can undergo hydrolysis, releasing the active phenol derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Acidity and Reactivity

- 4-Fluoro-2-Methylphenol vs. 4-Chloro-2-Methylphenol: Replacing fluorine with chlorine () reduces electronegativity but increases atomic size. This leads to weaker inductive effects, resulting in slightly lower acidity (pKa ≈ 9.5–10.5 for 4-chloro-2-methylphenol) compared to the fluoro analogue .

- 4-Fluoro-2-Methylphenol vs. Phenol: The fluorine and methyl substituents lower the pKa by ~2 units compared to phenol (pKa ≈ 10), enhancing its suitability for reactions requiring deprotonation .

- Biphenyl Derivatives : 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid () introduces a carboxylic acid group and extended aromaticity, drastically increasing acidity (pKa ≈ 2–3) and enabling metal chelation .

Data Tables

Table 1: Physicochemical Properties of Carbonic Acid, 4-Fluoro-2-Methylphenol, and Analogues

Industrial vs. Biomedical Relevance

- 4-Fluoro-2-Methylphenol: Primarily used in bacterial laccase-mediated dye degradation (), highlighting its role in eco-friendly industrial processes. No significant therapeutic applications are reported .

- Carbonic Acid Derivatives : Thiourea and sulfonamide analogues () are explored as antiprotozoal agents, leveraging CA inhibition for diseases like leishmaniasis. Carbonic acid itself is pivotal in CO₂ homeostasis .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 4-fluoro-2-methylphenol in laboratory settings?

Methodological Answer:

4-Fluoro-2-methylphenol can be synthesized via electrophilic aromatic substitution or nucleophilic fluorination . For example:

- Fluorination of 2-methylphenol : Use a fluorinating agent (e.g., Selectfluor®) in an aprotic solvent (e.g., acetonitrile) under controlled temperature (40–60°C). Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity (>95%) should be verified via HPLC or GC-MS to eliminate byproducts like dihalogenated derivatives .

Basic: How can spectroscopic techniques (e.g., NMR, FTIR) be optimized to characterize 4-fluoro-2-methylphenol?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve in deuterated DMSO or CDCl₃. Key signals:

- Aromatic protons: ~6.8–7.2 ppm (split due to fluorine coupling, ).

- Methyl group: ~2.3 ppm (singlet).

- Hydroxyl proton: ~5.5 ppm (broad, exchangeable) .

- FTIR : Confirm phenolic -OH stretch (~3200 cm⁻¹), C-F stretch (~1220 cm⁻¹), and aromatic C=C (~1500 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M-H]⁻ peak at m/z 144.

Advanced: How does the fluorine substituent influence the electronic properties and reactivity of 4-fluoro-2-methylphenol compared to other halogenated derivatives?

Methodological Answer:

The electron-withdrawing fluorine alters electronic density:

- Photoelectron Spectroscopy : Evidence from 92 eV EUV radiation shows fluorine reduces the highest occupied molecular orbital (HOMO) energy, increasing ionization potential vs. chloro/bromo derivatives .

- Reactivity : Fluorine enhances acidity (pKa ~8.5 vs. phenol’s ~10) due to inductive effects, favoring deprotonation in basic conditions. This impacts nucleophilic substitution kinetics in synthetic applications.

- Comparative Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and compare with experimental UV-Vis or electrochemical data .

Advanced: What experimental design considerations are critical for studying 4-fluoro-2-methylphenol as a substrate in laccase-catalyzed reactions?

Methodological Answer:

From enzyme kinetics studies (e.g., Thermus thermophilus laccase):

- Substrate Preparation : Dissolve 4-fluoro-2-methylphenol in 20 mM Tris/HCl buffer (pH 6.0) at 10 mM. Pre-filter to remove particulates .

- Activity Assay : Monitor oxidation at 500 nm (ε = 1,200 M⁻¹cm⁻¹) for 30 min at 60°C. Include controls without enzyme or substrate.

- Kinetic Parameters : Use Lineweaver-Burk plots with substrate concentrations (0.15–25 mM). Reported for 4-fluoro-2-methylphenol is ~5.2 mM, lower than ABTS (0.15 mM) due to steric hindrance from the methyl group .

Methodological: How can researchers address stability and handling challenges of 4-fluoro-2-methylphenol in aqueous and oxidative environments?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at 4°C in amber vials to prevent photodegradation and oxidation.

- Aqueous Stability : Prepare fresh solutions in deoxygenated buffers (e.g., purged with N₂). Degradation products (e.g., quinones) can be identified via LC-MS.

- Safety : Use PPE (gloves, goggles) due to phenol’s corrosive nature. Neutralize spills with sodium bicarbonate .

Advanced: How should researchers analyze contradictory data in kinetic studies of 4-fluoro-2-methylphenol oxidation?

Methodological Answer:

Discrepancies in or may arise from:

- Enzyme Source : Compare laccases from different organisms (e.g., fungal vs. bacterial).

- Buffer Effects : Test Tris vs. phosphate buffers; Tris may chelate metal cofactors.

- Substrate Purity : Validate via HPLC to rule out inhibitors (e.g., residual fluorination agents).

- Statistical Analysis : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) instead of Lineweaver-Burk to minimize error amplification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.